Ethyl cyclopropanecarboxylate

Catalog No.
S704058
CAS No.
4606-07-9
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl cyclopropanecarboxylate

CAS Number

4606-07-9

Product Name

Ethyl cyclopropanecarboxylate

IUPAC Name

ethyl cyclopropanecarboxylate

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3

InChI Key

LDDOSDVZPSGLFZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CC1

Synonyms

Cyclopropanecarboxylic Acid Ethyl Ester; Ethyl Cyclopropanecarboxylate; NSC 60696;

Canonical SMILES

CCOC(=O)C1CC1

Organic Synthesis:

  • Friedel-Crafts Acylation: Ethyl cyclopropanecarboxylate acts as an annulation reagent in the Friedel-Crafts acylation reaction, enabling the conversion of aromatic compounds into 2-methylindanones. This reaction utilizes Lewis acids like aluminum chloride (AlCl3) as catalysts to facilitate the addition of the cyclopropane ring onto the aromatic structure [].

Precursor for Cyclopropane Derivatives:

  • Due to its reactive nature, Ethyl cyclopropanecarboxylate serves as a valuable precursor for synthesizing various cyclopropane derivatives. Through chemical transformations like hydrolysis, reduction, or decarboxylation, researchers can access a diverse range of cyclopropane-containing molecules with potential applications in drug discovery and material science [].

Research Tool in Organic Chemistry:

  • Ethyl cyclopropanecarboxylate finds use as a research tool in various areas of organic chemistry. Its unique reactivity allows scientists to explore reaction mechanisms, study the behavior of cyclopropane rings under different conditions, and develop novel synthetic methodologies [].

Ethyl cyclopropanecarboxylate is an organic compound characterized by the presence of a cyclopropane ring and an ester functional group. Its chemical formula is C6H10O2C_6H_{10}O_2, and it features a cyclopropanecarboxylic acid moiety esterified with ethyl alcohol. This compound is notable for its unique structural properties, which contribute to its reactivity and applications in organic synthesis.

, including:

  • Base-Catalyzed Reactions: It reacts with bases to form carbanions, which can further participate in nucleophilic substitution or addition reactions .
  • Friedel-Crafts Reactions: This compound can undergo Friedel-Crafts acylation, allowing the introduction of aromatic groups into its structure .
  • Gold-Catalyzed Cyclopropanation: Recent studies have demonstrated that ethylene can be converted into ethyl cyclopropanecarboxylate using ethyl diazoacetate in the presence of gold catalysts, achieving moderate yields .

The biological activity of ethyl cyclopropanecarboxylate has been explored in various contexts. While specific pharmacological effects are not widely documented, compounds with similar structures often exhibit interesting biological properties, such as antimicrobial and anti-inflammatory activities. The unique cyclopropane structure may influence its interaction with biological targets, although more research is needed to elucidate these effects.

Several methods exist for synthesizing ethyl cyclopropanecarboxylate:

  • Direct Cyclopropanation: Ethylene can be directly converted into ethyl cyclopropanecarboxylate using ethyl diazoacetate and gold catalysts under mild conditions. This method has shown yields of approximately 70% .
  • Two-Step Synthesis: A more traditional approach involves the reaction of cyclopropanecarboxylic acid with ethanol in the presence of acid catalysts to yield the corresponding ester .
  • Reactions with Nucleophiles: Ethyl cyclopropanecarboxylate can also be synthesized through nucleophilic substitution reactions involving activated derivatives of cyclopropanecarboxylic acid.

Ethyl cyclopropanecarboxylate finds applications primarily in organic synthesis:

  • Intermediate in Synthesis: It serves as an important intermediate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Building Block: Its unique structure allows it to act as a building block for the development of novel materials and compounds in chemical research.

Interaction studies involving ethyl cyclopropanecarboxylate focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding its potential applications in medicinal chemistry and materials science. For instance, interactions with amines or alcohols can lead to the formation of new derivatives that may exhibit enhanced biological activity or improved material properties.

Ethyl cyclopropanecarboxylate shares structural similarities with several other compounds, including:

Compound NameStructure TypeUnique Features
Ethyl cyclobutanecarboxylateCyclobutane derivativeLarger ring size; different steric properties
Methyl cyclopropanecarboxylateMethyl ester variantSmaller alkyl group; altered reactivity
Propyl cyclopropanecarboxylatePropyl ester variantLonger alkyl chain; potential for different solubility

Uniqueness: Ethyl cyclopropanecarboxylate is distinct due to its specific combination of a three-membered ring and an ethoxy group, which influences its reactivity patterns compared to other cyclic carboxylic esters.

XLogP3

0.9

Boiling Point

134.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 2 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

4606-07-9

Wikipedia

Ethyl cyclopropanecarboxylate

Dates

Last modified: 08-15-2023

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